molecular formula C14H14N4 B12869598 2-((2-Benzylidene-1-isopropylhydrazinyl)methylene)malononitrile

2-((2-Benzylidene-1-isopropylhydrazinyl)methylene)malononitrile

Cat. No.: B12869598
M. Wt: 238.29 g/mol
InChI Key: NNFRECPXCDWHEX-LICLKQGHSA-N
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Description

2-((2-Benzylidene-1-isopropylhydrazinyl)methylene)malononitrile is an organic compound with the molecular formula C14H14N4 and a molecular weight of 238.29 g/mol . This compound is known for its unique structure, which includes a benzylidene group, an isopropylhydrazinyl group, and a malononitrile moiety. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 2-((2-Benzylidene-1-isopropylhydrazinyl)methylene)malononitrile typically involves the condensation of benzaldehyde with malononitrile in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction parameters to achieve large-scale synthesis.

Chemical Reactions Analysis

2-((2-Benzylidene-1-isopropylhydrazinyl)methylene)malononitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-((2-Benzylidene-1-isopropylhydrazinyl)methylene)malononitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((2-Benzylidene-1-isopropylhydrazinyl)methylene)malononitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, interaction with cellular receptors, or alteration of cellular signaling pathways . Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

2-((2-Benzylidene-1-isopropylhydrazinyl)methylene)malononitrile can be compared with similar compounds such as:

Properties

Molecular Formula

C14H14N4

Molecular Weight

238.29 g/mol

IUPAC Name

2-[[[(E)-benzylideneamino]-propan-2-ylamino]methylidene]propanedinitrile

InChI

InChI=1S/C14H14N4/c1-12(2)18(11-14(8-15)9-16)17-10-13-6-4-3-5-7-13/h3-7,10-12H,1-2H3/b17-10+

InChI Key

NNFRECPXCDWHEX-LICLKQGHSA-N

Isomeric SMILES

CC(C)N(C=C(C#N)C#N)/N=C/C1=CC=CC=C1

Canonical SMILES

CC(C)N(C=C(C#N)C#N)N=CC1=CC=CC=C1

Origin of Product

United States

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